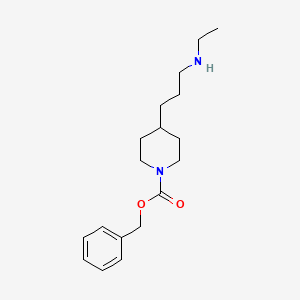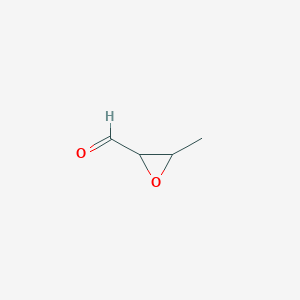
2,3-Epoxybutyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Epoxybutyraldehyde is an organic compound characterized by the presence of both an epoxide and an aldehyde functional group
Métodos De Preparación
2,3-Epoxybutyraldehyde can be synthesized through several methods. One common route involves the epoxidation of trans-crotonaldehyde using hydrogen peroxide in an aqueous-alcoholic solution at an optimal pH of 8-8.5 . Another method includes the reaction of 2,3-epoxysuccinaldehyde mono-[dimethyl acetal] with ethyl (triphenylphosphoranylidene)acetate . Industrial production methods often involve similar epoxidation reactions but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
2,3-Epoxybutyraldehyde undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and primary amines for nucleophilic substitution . Major products formed from these reactions include carboxylic acids, primary alcohols, and amino alcohols.
Aplicaciones Científicas De Investigación
2,3-Epoxybutyraldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3-Epoxybutyraldehyde involves its reactivity due to the presence of both the epoxide and aldehyde groups. The epoxide ring is highly strained and can react with nucleophiles, while the aldehyde group can undergo various redox reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .
Comparación Con Compuestos Similares
2,3-Epoxybutyraldehyde can be compared with other similar compounds such as 2,3-epoxysuccinaldehyde and ethyl 2,3-epoxysuccinaldehydate. These compounds also contain epoxide and aldehyde groups but differ in their molecular structure and reactivity. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under different conditions .
Similar compounds include:
- 2,3-Epoxysuccinaldehyde
- Ethyl 2,3-epoxysuccinaldehydate
- 2,3-Epoxyvaleronitriles
Propiedades
Fórmula molecular |
C4H6O2 |
|---|---|
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c1-3-4(2-5)6-3/h2-4H,1H3 |
Clave InChI |
KAUFURBKZOMSKM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
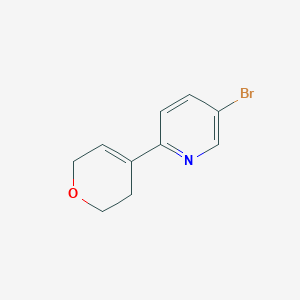
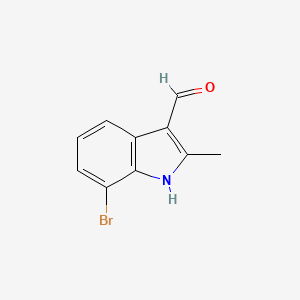
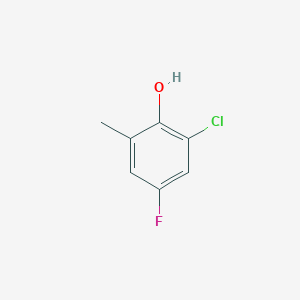
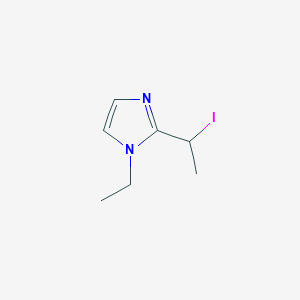
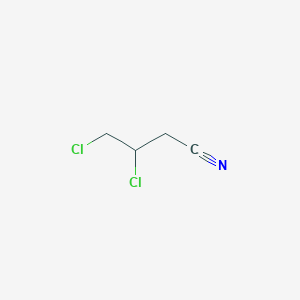


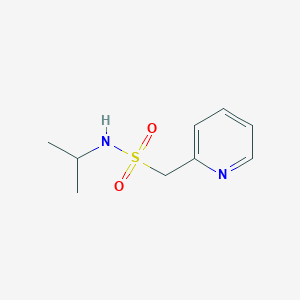
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
